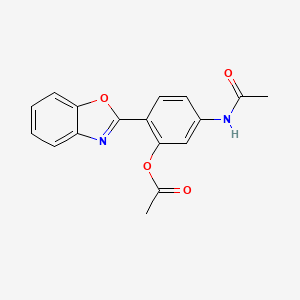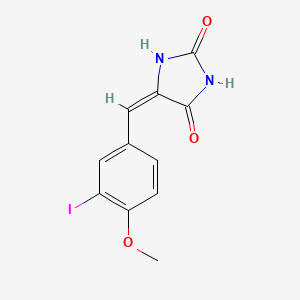
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as MPTT, is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. MPTT has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
科学的研究の応用
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been the subject of scientific research due to its potential applications in various fields. In medicine, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been investigated for its anticancer properties. Studies have shown that 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been investigated for its potential use as an antimicrobial agent. Studies have shown that 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has antimicrobial activity against various bacteria and fungi.
In agriculture, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been investigated for its potential use as a herbicide. Studies have shown that 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione inhibits the growth of weeds by inhibiting the activity of photosystem II, a key component of the photosynthetic machinery in plants. 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been investigated for its potential use as a growth regulator in plants. Studies have shown that 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione promotes the growth of plants by stimulating the activity of various enzymes involved in plant growth and development.
作用機序
The mechanism of action of 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione varies depending on its application. In cancer cells, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione induces apoptosis by activating the caspase pathway, a key pathway involved in programmed cell death. 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF), a key regulator of blood vessel formation. In bacteria and fungi, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione inhibits growth by disrupting the cell membrane and inhibiting the activity of key enzymes involved in cell wall synthesis and energy production. In plants, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione inhibits the activity of photosystem II by binding to the D1 protein, a key component of the photosynthetic machinery.
Biochemical and Physiological Effects
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has various biochemical and physiological effects depending on its application. In cancer cells, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In bacteria and fungi, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione disrupts the cell membrane and inhibits the activity of key enzymes involved in cell wall synthesis and energy production, leading to cell death. In plants, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione inhibits the activity of photosystem II, leading to the inhibition of photosynthesis and plant growth.
実験室実験の利点と制限
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has various advantages and limitations for lab experiments depending on its application. In cancer research, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has the advantage of inducing apoptosis and inhibiting angiogenesis, which are key processes involved in tumor growth. However, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has the limitation of being toxic to normal cells, which limits its potential use in cancer therapy. In microbiology research, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has the advantage of being a broad-spectrum antimicrobial agent, which can be used to treat various bacterial and fungal infections. However, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has the limitation of being toxic to human cells, which limits its potential use in human medicine. In plant research, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has the advantage of promoting plant growth and development, which can be used to improve crop yields. However, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has the limitation of being toxic to certain plant species, which limits its potential use as a herbicide.
将来の方向性
There are several future directions for the research on 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. In medicine, future research should focus on optimizing the synthesis of 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione to improve its efficacy and reduce its toxicity to normal cells. Future research should also investigate the potential use of 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in combination with other anticancer agents to improve its efficacy. In agriculture, future research should focus on developing 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives with improved selectivity and reduced toxicity to non-target organisms. Future research should also investigate the potential use of 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as a growth regulator in crops to improve their yield and quality.
Conclusion
In conclusion, 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been investigated for its anticancer properties, antimicrobial activity, and potential use as a herbicide and growth regulator in plants. The synthesis of 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with specific properties. The mechanism of action of 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione varies depending on its application, and 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has various biochemical and physiological effects depending on its application. 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has various advantages and limitations for lab experiments depending on its application, and there are several future directions for the research on 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
合成法
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized through a multistep process that involves the reaction of 4-methoxybenzaldehyde with 2-methylphenylhydrazine to produce 4-(4-methoxyphenyl)hydrazinyl)-2-methylbenzene. The resulting compound is then reacted with thiosemicarbazide in the presence of acetic acid to produce 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. The synthesis of 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with specific properties.
特性
IUPAC Name |
4-(4-methoxyphenyl)-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-3-4-6-14(11)15-17-18-16(21)19(15)12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLOZGNDKDTRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione](/img/structure/B5848009.png)
![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
![3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B5848043.png)






![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)

